molecular formula C10H21NO2 B15256966 4-(2-Aminoethyl)-2-(propan-2-yl)oxan-4-ol

4-(2-Aminoethyl)-2-(propan-2-yl)oxan-4-ol

Cat. No.: B15256966
M. Wt: 187.28 g/mol
InChI Key: VZEBCRAFWQLQIC-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-2-(propan-2-yl)oxan-4-ol is a chemical compound that belongs to the class of oxanes Oxanes are six-membered ring compounds containing one oxygen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-2-(propan-2-yl)oxan-4-ol typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions using suitable amine precursors.

    Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced through alkylation reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-2-(propan-2-yl)oxan-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminoethyl and propan-2-yl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have biological activity and can be studied for its effects on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-2-(propan-2-yl)oxan-4-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)oxan-4-ol: Lacks the propan-2-yl group, which may affect its chemical and biological properties.

    2-(Propan-2-yl)oxan-4-ol: Lacks the aminoethyl group, leading to different reactivity and applications.

    4-(2-Hydroxyethyl)-2-(propan-2-yl)oxan-4-ol: Contains a hydroxyethyl group instead of an aminoethyl group, which can alter its properties.

Uniqueness

4-(2-Aminoethyl)-2-(propan-2-yl)oxan-4-ol is unique due to the presence of both the aminoethyl and propan-2-yl groups on the oxane ring. This combination of functional groups can impart distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

4-(2-aminoethyl)-2-propan-2-yloxan-4-ol

InChI

InChI=1S/C10H21NO2/c1-8(2)9-7-10(12,3-5-11)4-6-13-9/h8-9,12H,3-7,11H2,1-2H3

InChI Key

VZEBCRAFWQLQIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(CCO1)(CCN)O

Origin of Product

United States

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